- Transition metal-mediated oxidations utilizing monomeric iodosyl- and iodylarene speciesTetrahedron, 2010, 66(31), 5745-5752,
Cas no 941-98-0 (1-Acetylnaphthalene)
1-Acetylnaphthalene ist eine organische Verbindung aus der Klasse der aromatischen Ketone, die durch die Acetylierung von Naphthalin gewonnen wird. Diese farblose bis gelbliche kristalline Substanz zeichnet sich durch ihre hohe chemische Stabilität und gute Löslichkeit in organischen Lösungsmitteln wie Ethanol oder Ether aus. Als wichtiges Zwischenprodukt findet es Anwendung in der Synthese von Pharmazeutika, Farbstoffen und Duftstoffen. Besonders hervorzuheben ist seine Rolle als Ausgangsmaterial für komplexe organische Synthesen, dank der reaktiven Acetylgruppe, die gezielte Modifikationen ermöglicht. Die Reinheit und konsistente Qualität machen es zu einem zuverlässigen Reagenz in Forschung und Industrie.

1-Acetylnaphthalene structure
Produktname:1-Acetylnaphthalene
1-Acetylnaphthalene Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1'-Acetonaphthone
- 1-(1-naphthyl)ethanone
- 1-Acetonaphthalene
- 1-acetyl naphthalene
- Methyl 1-Naphthyl Ketone
- Alpha-Acetonaphthone
- 1-Acetonaphthone
- 1-naphthalen-1-ylethanone
- 1'-Acetylnaphthalene
- α-Acetonaphthone
- Acetonaphthone
- 1-Acetylnaphthalene
- 1-(naphthalen-1-yl)ethanone
- 1-(1-Naphthalenyl)ethanone
- Ethanone, 1-(1-naphthalenyl)-
- 1-Naphthyl methyl ketone
- 1-(naphthalen-1-yl)ethan-1-one
- alpha-Naphthyl methyl ketone
- alpha-Acetylnaphthalene
- acetylnaphthalene
- Methyl alpha-naphthyl ketone
- 1`-Acetonaphthone
- .alpha.-Acetonaphthone
- .alpha.-Acetylnaphthalene
- 1-naphthalen-1-yl-eth
- 1-(1-Naphthalenyl)ethanone (ACI)
- 1′-Acetonaphthone (6CI, 8CI)
- 1-(Naphthalen-4-yl)ethanone
- Methyl α-naphthyl ketone
- NSC 7659
- α-Acetylnaphthalene
- α-Naphthyl methyl ketone
-
- MDL: MFCD00004013
- Inchi: 1S/C12H10O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-8H,1H3
- InChI-Schlüssel: QQLIGMASAVJVON-UHFFFAOYSA-N
- Lächelt: O=C(C)C1C2C(=CC=CC=2)C=CC=1
- BRN: 1100618
Berechnete Eigenschaften
- Genaue Masse: 170.07300
- Monoisotopenmasse: 170.073
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 1
- Komplexität: 197
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: 2
- XLogP3: 2.9
- Topologische Polaroberfläche: 17.1
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.12 g/mL at 25 °C(lit.)
- Schmelzpunkt: 10.5 °C (lit.)
- Siedepunkt: 298°C(lit.)
- Flammpunkt: Fahrenheit: 235.4° f
Celsius: 113° c - Brechungsindex: n20/D 1.628(lit.)
- PH: 6.5-7.0 (H2O)
- Löslichkeit: 0.2g/l
- Wasserteilungskoeffizient: Unlöslich
- PSA: 17.07000
- LogP: 3.04240
- Löslichkeit: Löslich in Ethanol, Ether, Chloroform und Aceton, unlöslich in Wasser.
1-Acetylnaphthalene Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Warning
- Gefahrenhinweis: H302,H315,H319,H335
- Warnhinweis: P261,P305+P351+P338
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:2
- Code der Gefahrenkategorie: 22-36/37/38
- Sicherheitshinweise: S26-S36
- FLUKA MARKE F CODES:3
- RTECS:AL2982800
-
Identifizierung gefährlicher Stoffe:
- Risikophrasen:R22; R36/37/38
- TSCA:Yes
- Lagerzustand:Sealed in dry,Room Temperature
1-Acetylnaphthalene Zolldaten
- HS-CODE:2914399090
- Zolldaten:
China Zollkodex:
2914399090Übersicht:
291439990. Andere aromatische Ketone ohne andere sauerstoffhaltige Gruppen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:5.5%. Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenVerwendung in Aceton deklarierte Verpackung
Zusammenfassung:
291439990. andere aromatische Ketone ohne andere Sauerstofffunktion. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:5.5%. General tariff:30.0%
1-Acetylnaphthalene Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047084-100g |
1-Acetylnaphthalene |
941-98-0 | 98% | 100g |
¥69.00 | 2024-04-24 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A0052-25G |
1'-Acetonaphthone |
941-98-0 | >98.0%(GC) | 25g |
¥200.00 | 2024-04-15 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A0052-500G |
1'-Acetonaphthone |
941-98-0 | >98.0%(GC) | 500g |
¥1190.00 | 2024-04-15 | |
City Chemical | A477-100GM |
1'-Acetonaphthone |
941-98-0 | 95% | 100gm |
$24.91 | 2023-09-19 | |
eNovation Chemicals LLC | D389319-500g |
1-Acetonaphthone |
941-98-0 | 97% | 500g |
$245 | 2024-05-24 | |
eNovation Chemicals LLC | D584084-1kg |
1'-Acetonaphthone |
941-98-0 | 95% | 1kg |
$518 | 2024-05-24 | |
Enamine | EN300-19188-0.5g |
1-(naphthalen-1-yl)ethan-1-one |
941-98-0 | 95.0% | 0.5g |
$21.0 | 2025-03-21 | |
Life Chemicals | F0001-2262-2.5g |
1'-Acetonaphthone |
941-98-0 | 95%+ | 2.5g |
$40.0 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A49370-500g |
1-Acetylnaphthalene |
941-98-0 | 97% | 500g |
¥268.0 | 2023-09-08 | |
Fluorochem | 079037-100g |
1'-Acetonaphthone |
941-98-0 | 97% | 100g |
£31.00 | 2022-03-01 |
1-Acetylnaphthalene Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Iodobenzene , Ruthenium trichloride Solvents: Acetonitrile , Water ; 7 h, rt
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide , Oxygen Catalysts: Tempo , Copper(II) triflate , 5-(2-Pyrrolidinyl)-2H-tetrazole Solvents: Dimethylformamide ; 0.5 h, 25 °C
Referenz
- Heterocycle-substituted tetrazole ligands for copper-catalysed aerobic oxidation of alcoholsTetrahedron, 2014, 70(52), 9791-9796,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid , Oxygen Catalysts: (SP-5-13)-(Acetato-κO)[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phe… Solvents: Methanol , Water ; 20 h, 80 °C
Referenz
- A salen-Co3+ catalyst for the hydration of terminal alkynes and in tandem catalysis with Ru-TsDPEN for the one-pot transformation of alkynes into chiral alcoholsChemCatChem, 2014, 6(6), 1612-1616,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Methyldicyclohexylamine Catalysts: Bis(1,5-cyclooctadiene)nickel , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 20 h, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt
Referenz
- Mild and efficient nickel-catalyzed Heck reactions with electron-rich olefinsJournal of the American Chemical Society, 2012, 134(1), 443-452,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Catalysts: Sodium tungsten oxide (Na2WO4) , Tetrabutylammonium hydrogen sulfate Solvents: tert-Butanol ; rt → 90 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 90 °C; 30 min, 90 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 90 °C; 30 min, 90 °C
Referenz
- A versatile method for the hydrogen peroxide oxidation of alcohols using PTC conditions in tert-butanolSynlett, 2005, (5), 872-874,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Sodium chloride , Molybdate(5-), [μ6-[orthoperiodato(5-)-O,O′:O,O′′′′′:O′,O′′:O′′,O′′′:O′′′,O′′′′:… Solvents: Acetonitrile , Water ; 20 h, 1 atm, 70 °C
Referenz
- Highly practical and efficient preparation of aldehydes and ketones from aerobic oxidation of alcohols with an inorganic-ligand supported iodine catalystChemical Communications (Cambridge, 2018, 54(72), 10164-10167,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Hexadecyltrimethylammonium bromide , 2-Iodobenzenesulfonic acid Solvents: Water ; 2 h, rt
Referenz
- 2-Iodoxybenzenesulfonic acid-catalyzed oxidation of primary and secondary alcohols with oxone in cetyltrimethylammonium bromide micelles at room temperatureJournal of Chemical Research, 2014, 38(7), 427-431,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Chromate(1-), chlorotrioxo-, (T-4)-, hydrogen, compd. with 4-methylpyridine (1:1… Solvents: Dichloromethane
Referenz
- γ-Picolinium chlorochromate (γ-PCC): a new and efficient reagent for the oxidation of primary and secondary alcoholsSynthetic Communications, 2001, 31(8), 1253-1256,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Sodium iodide , Iron(III) acetylacetonate Solvents: Ethyl acetate , Water ; 20 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
Referenz
- Environmentally benign deprotection of dithioacetals using 30% hydrogen peroxide catalyzed by Fe(acac)3 and sodium iodideTetrahedron Letters, 2013, 54(40), 5477-5480,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Silver acetate Solvents: Dimethylformamide
1.2 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide
1.2 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide
Referenz
- Hofmann rearrangement of α-hydroxyamidesArchives of Pharmacal Research, 1994, 17(6), 490-1,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide Solvents: Acetonitrile ; 5 min, 20 - 25 °C
Referenz
- Rapid, chemoselective and mild oxidation protocol for alcohols and ethers with recyclable N-chloro-N-(phenylsulfonyl)benzenesulfonamideTetrahedron Letters, 2021, 73,,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Reagents: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) , Oxygen Solvents: Acetonitrile ; 12 h, 1 atm, rt
Referenz
- Aerobic oxidation system containing sulfinic acid, sulfonic acid or derivatives thereof and photocatalytic oxidation method therefor, World Intellectual Property Organization, , ,
Synthetic Routes 13
Reaktionsbedingungen
1.1 Catalysts: Ethyl 2-mercaptopropionate , 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Ethyl acetate ; 3 h, rt
Referenz
- Photochemical Hydrogen Atom Transfer Catalysis for Dehydrogenation of Alcohols To Form CarbonylsOrganic Letters, 2023, 25(29), 5486-5491,
Synthetic Routes 14
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, rt
Referenz
- Ionic liquid-promoted regioselective catalysis by palladiumProceedings - Electrochemical Society, 2006, 2004, 2004-24,
Synthetic Routes 15
Reaktionsbedingungen
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Iodobenzene , Ruthenium trichloride Solvents: Acetonitrile , Water ; 7 h, rt
Referenz
- Iodine(V)/Ruthenium(III)-Cocatalyzed Oxidations: A Highly Efficient Tandem Catalytic System for the Oxidation of Alcohols and Hydrocarbons with OxoneChemistry - A European Journal, 2009, 15(42), 11091-11094,
Synthetic Routes 16
Synthetic Routes 17
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: 2-[[[3-(Trihydroxysilyl)propyl]amino]seleno]benzoyl chloride (silica-supported) Solvents: Tetrahydrofuran , Water ; rt; 20 h, 55 °C
1.2 Catalysts: Platinum
1.3 Reagents: Sodium bicarbonate , Sodium chloride Solvents: Water
1.2 Catalysts: Platinum
1.3 Reagents: Sodium bicarbonate , Sodium chloride Solvents: Water
Referenz
- Hydroperoxide oxidation of different organic compounds catalyzed by silica-supported selenenamidePolish Journal of Chemistry, 2006, 80(3), 417-428,
Synthetic Routes 18
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Lead diacetate , 1,3-Bis(diphenylphosphino)propane Solvents: Dimethylformamide
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Ligand-controlled α-regioselectivity in palladium-catalyzed arylation of butyl vinyl etherJournal of Organic Chemistry, 1990, 55(11), 3654-5,
Synthetic Routes 19
Synthetic Routes 20
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Palladium diacetate , 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine Solvents: Trifluoromethanesulfonic acid , Water ; 5 h, 60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referenz
- Palladium catalyzed decarboxylative acylation of arylboronic acid with ethyl cyanoacetate as a new acylating agent: synthesis of alkyl aryl ketonesNew Journal of Chemistry, 2015, 39(11), 8763-8770,
1-Acetylnaphthalene Raw materials
- Benzenesulfonic acid, 4-methyl-, [1-(1-naphthalenyl)ethylidene]hydrazide
- Methyllithium (1.6M in Diethyl Ether)
- Naphthalene, 1-(1-butoxyethenyl)-
- 1-Ethynylnaphthalene
- 1-NAPHTHYL TRIFLATE
- 1-Ethylnaphthalene
- α-Hydroxy-α-methyl-1-naphthaleneacetamide
- 1-Naphthylboronic acid
- ethyl 2-cyanoacetate
- 1-Cyanonaphthalene
- 1-(1-Naphthyl)ethanol
- 1,3-Dithiane, 2-methyl-2-(1-naphthalenyl)-
1-Acetylnaphthalene Preparation Products
1-Acetylnaphthalene Lieferanten
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
(CAS:941-98-0)
Bestellnummer:SFD390
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Wednesday, 11 December 2024 17:01
Preis ($):
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
(CAS:941-98-0)
Bestellnummer:SDF386
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Wednesday, 27 November 2024 14:57
Preis ($):
1-Acetylnaphthalene Verwandte Literatur
-
1. Concise synthesis of ketoallyl sulfones through an iron-catalyzed sequential four-component assemblyFuhong Xiao,Chao Liu,Dahan Wang,Huawen Huang,Guo-Jun Deng Green Chem. 2018 20 973
-
Atul Goel,Gaurav Taneja,Ashutosh Raghuvanshi,Ruchir Kant,Prakas R. Maulik Org. Biomol. Chem. 2013 11 5239
-
Robert Bujok,Marcin Wiszniewski,Piotr Cmoch,Zbigniew Wróbel New J. Chem. 2018 42 3260
-
Md. Bakibillah,Sahin Reja,Kaushik Sarkar,Deboshmita Mukherjee,Rajesh Kumar Das New J. Chem. 2023 47 13655
-
Fuling Liu,Yuwen Xu,Lianming Zhao,Liangliang Zhang,Wenyue Guo,Rongming Wang,Daofeng Sun J. Mater. Chem. A 2015 3 21545
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